An In-depth Technical Guide to 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid: Structure, Properties, and Therapeutic Potential
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and outlines a plausible synthetic route based on established methodologies for 1,3,4-oxadiazole derivatives. Furthermore, it explores the potential biological activities and therapeutic applications of this class of compounds, with a particular focus on their emerging role as modulators of premature translation termination in genetic diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A particularly promising area of research involves 1,3,4-oxadiazole-containing benzoic acid derivatives, which have been investigated for their potential to address genetic disorders caused by nonsense mutations.
This guide focuses on a specific derivative, 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid, providing a detailed analysis of its chemical characteristics and exploring its potential within the broader context of therapeutic research.
Chemical Structure and Identifiers
The chemical structure of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is characterized by a central 1,3,4-oxadiazole ring substituted with a methoxymethyl group at the 5-position and a benzoic acid moiety at the 2-position, with the carboxylic acid group in the meta-position of the phenyl ring.
Caption: Chemical structure of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
| CAS Number | 1432678-74-4[1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₄[3] |
| Molecular Weight | 234.21 g/mol [3] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | 150-200 °C | Similar aromatic carboxylic acids and oxadiazole derivatives are crystalline solids with melting points in this range. |
| Boiling Point | > 400 °C (decomposes) | High boiling point is expected due to the presence of the carboxylic acid and the stable heterocyclic ring. Decomposition is likely at elevated temperatures. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some water solubility, but the aromatic and heterocyclic rings make it more soluble in organic solvents. |
| pKa | 4-5 | The acidity is primarily determined by the benzoic acid moiety, with the electron-withdrawing oxadiazole ring potentially slightly increasing its acidity compared to benzoic acid (pKa ~4.2). |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid is not published. However, a general and robust synthetic strategy for 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate. The following represents a plausible synthetic workflow.
Caption: Plausible synthetic workflow for 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-(Methoxycarbonyl)benzoyl)-2-(2-methoxyacetyl)hydrazine
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To a solution of methoxyacetylhydrazide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 3-(methoxycarbonyl)benzoyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 2: Synthesis of Methyl 3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoate
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Treat the crude diacylhydrazine intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or a Burgess-type reagent.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.
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After completion, carefully quench the reaction by pouring it onto crushed ice.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate to yield the crude oxadiazole ester.
Step 3: Synthesis of 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid
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Dissolve the crude methyl ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux and monitor the hydrolysis by TLC.
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Once the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.
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Acidify the aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification:
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectral Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, the following are the expected key signals in its NMR and IR spectra based on its structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons of the benzoic acid ring (multiplets in the δ 7.5-8.5 ppm range). - Methylene protons of the methoxymethyl group (a singlet around δ 4.5-5.0 ppm). - Methyl protons of the methoxymethyl group (a singlet around δ 3.4-3.8 ppm). - A broad singlet for the carboxylic acid proton (δ > 10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ 165-175 ppm). - Aromatic carbons of the benzoic acid ring (δ 125-140 ppm). - Carbons of the oxadiazole ring (δ 155-165 ppm). - Methylene carbon of the methoxymethyl group (δ 60-70 ppm). - Methyl carbon of the methoxymethyl group (δ 55-60 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). - C=N and C=C stretching vibrations (1500-1650 cm⁻¹). - C-O-C stretching vibrations (1050-1250 cm⁻¹). |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) at m/z 234. - Fragmentation patterns corresponding to the loss of COOH, OCH₃, and other characteristic fragments. |
Biological Activity and Potential Applications
While no specific biological data for 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been reported, the broader class of 1,2,4- and 1,3,4-oxadiazole benzoic acid derivatives has garnered significant attention for its potential therapeutic applications, particularly in the context of genetic diseases arising from nonsense mutations.[4]
Mechanism of Action: Modulation of Premature Translation Termination
Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the synthesis of a truncated, non-functional protein. Certain small molecules, termed translational read-through inducing drugs (TRIDs), can suppress this premature termination, allowing the ribosome to read through the PTC and synthesize a full-length, functional protein.
It is hypothesized that compounds like 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid could function as TRIDs. While the precise mechanism is still under investigation, it is believed that these molecules may interact with the ribosomal machinery to decrease the efficiency of termination at PTCs, thereby promoting the incorporation of a near-cognate aminoacyl-tRNA and continuation of translation.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 1432678-74-4|3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid|BLD Pharm [bldpharm.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
